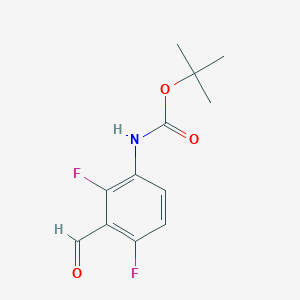
4,5-Dimethoxy-2-(methylthio)aniline
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dimethoxy-2-(methylthio)aniline typically involves the methylation of catechol (1,2-dihydroxybenzene) using dimethyl sulfate in the presence of a base such as lithium hydroxide . The reaction proceeds under mild conditions, with a reduced reaction temperature and shortened reaction time compared to traditional methods that use sodium hydroxide . The methylation reaction yields veratrole (1,2-dimethoxybenzene), which can then be further functionalized to introduce the thiomethyl and amino groups.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to improve yield and safety. The use of lithium hydroxide instead of sodium hydroxide enhances the stability and safety of the reaction, allowing for a more efficient and cost-effective production process . The reaction does not require reflux conditions, simplifying the operation and further improving safety .
化学反应分析
Types of Reactions
4,5-Dimethoxy-2-(methylthio)aniline undergoes various chemical reactions, including:
Oxidation: The thiomethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group (if present) can be reduced to an amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents such as halogens, nitrating agents, or sulfonating agents under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
科学研究应用
4,5-Dimethoxy-2-(methylthio)aniline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals
作用机制
The mechanism of action of 4,5-Dimethoxy-2-(methylthio)aniline involves its interaction with specific molecular targets and pathways. The thiomethyl group can undergo oxidation to form reactive intermediates that interact with cellular components. The amino group can participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s biological activity .
相似化合物的比较
Similar Compounds
Veratrole (1,2-dimethoxybenzene): Lacks the thiomethyl and amino groups, making it less reactive in certain chemical reactions.
4-Methylthio-2,5-dimethoxyaniline: Similar structure but different substitution pattern on the benzene ring.
4-Amino-3-methylthioanisole: Contains a methoxy group instead of a dimethoxybenzene core.
Uniqueness
4,5-Dimethoxy-2-(methylthio)aniline is unique due to the presence of both thiomethyl and amino groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields .
属性
分子式 |
C9H13NO2S |
|---|---|
分子量 |
199.27 g/mol |
IUPAC 名称 |
4,5-dimethoxy-2-methylsulfanylaniline |
InChI |
InChI=1S/C9H13NO2S/c1-11-7-4-6(10)9(13-3)5-8(7)12-2/h4-5H,10H2,1-3H3 |
InChI 键 |
WFGWVQXJHWFWHF-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C(=C1)N)SC)OC |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Cyclopropylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B8752857.png)



![3-[(Ethyloxy)methyl]-1-(1-methylethyl)-1H-pyrazol-5-amine](/img/structure/B8752883.png)





![6-[2-(3,5-Difluorophenyl)ethyl]-4-hydroxypyridazin-3(2H)-one](/img/structure/B8752911.png)
